Roflumilast-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Roflumilast-d4 is intended for use as an internal standard for the quantification of roflumilast . Roflumilast is a medication that acts as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) . It reduces inflammation in the lungs that leads to COPD (chronic obstructive pulmonary disease) .
Synthesis Analysis
The synthesis of Roflumilast involves several steps including oxidation, acylation, and amidation . A detailed study on the physicochemical characterization and compatibility of Roflumilast with various pharmaceutical excipients has been published .Molecular Structure Analysis
Roflumilast-d4 has a molecular formula of C17H10D4Cl2F2N2O3 . The DSC curve showed a sharp endothermic melting peak at 160.43 °C for roflumilast .Chemical Reactions Analysis
Roflumilast was found to be compatible with magnesium stearate and had some physical interactions with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate, and pregelatinized starch .Physical And Chemical Properties Analysis
Roflumilast has a density of 1.5±0.1 g/cm3, a boiling point of 430.6±45.0 °C at 760 mmHg, and a flash point of 214.2±28.7 °C . The DSC analysis showed that roflumilast was compatible with magnesium stearate .科学研究应用
Spinal Cord Injury Treatment
Roflumilast has been evaluated for its therapeutic effect in a thoracic contusion rat model of spinal cord injury . The treatment was found to be effective in promoting functional recovery. Roflumilast-treated animals showed improvements in both gross and fine motor function . Histological assessment revealed a significant decrease in cavity size, less reactive microglia, as well as higher axonal regeneration in treated animals . Molecular analysis revealed that IL-10 and IL-13 levels, as well as VEGF, were increased in the serum of Roflumilast-treated animals .
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Roflumilast is currently administered orally to control acute exacerbations in chronic obstructive pulmonary disease (COPD) . However, side effects such as gastrointestinal disturbance and weight loss have limited its application . To circumvent this, an inhalable Roflumilast formulation was developed to reduce the dose and potentially avoid the associated toxicity . The formulation exhibited stable aerosolization after storage at 25 °C/15% Relative Humidity (RH) for one month .
Sepsis-Induced Renal Impairment Treatment
Roflumilast therapy has been indicated to help reverse sepsis-induced liver and lung harm . However, whether it is also effective in reversing sepsis-induced renal impairment remains unknown .
作用机制
- Accumulation of intracellular cAMP affects inflammatory and structural cells involved in chronic obstructive pulmonary disease (COPD) pathogenesis .
Target of Action
Mode of Action
Result of Action
安全和危害
未来方向
Roflumilast is used to prevent the symptoms (flare-ups) of chronic obstructive pulmonary disease (COPD). This medicine is available only with your doctor’s prescription . There are ongoing studies to determine whether roflumilast protects against renal dysfunction, inflammatory response, and apoptosis in sepsis-induced kidney damage .
属性
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。